An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-iodopyridin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-iodopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chloro-5-iodopyridin-4-amine (CAS No. 1300750-79-1). As a halogenated pyridine derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of chloro and iodo substituents on the 4-aminopyridine scaffold offers unique opportunities for synthetic diversification, making a thorough understanding of its properties essential for its application. This document consolidates available data, outlines robust experimental protocols for the determination of key physicochemical parameters, and offers insights into its safe handling and storage.
Introduction: The Significance of 3-Chloro-5-iodopyridin-4-amine in Modern Drug Discovery
Halogenated heterocycles are cornerstones of contemporary medicinal chemistry, offering a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pyridine ring, a privileged scaffold in numerous approved drugs, when substituted with halogens, provides chemists with critical tools to fine-tune properties such as metabolic stability, binding affinity, and membrane permeability.
3-Chloro-5-iodopyridin-4-amine is a trifunctional scaffold featuring an amino group, a chlorine atom, and an iodine atom. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The chloro and iodo substituents can be selectively manipulated in various cross-coupling reactions, while the amino group provides a handle for further derivatization. Understanding the fundamental physicochemical properties of this molecule is the first and most critical step in harnessing its synthetic potential.
Molecular and Chemical Identity
A solid understanding of the basic molecular and chemical identifiers is crucial for sourcing, handling, and documenting research involving 3-Chloro-5-iodopyridin-4-amine.
| Property | Value | Source |
| Chemical Name | 3-Chloro-5-iodopyridin-4-amine | N/A |
| CAS Number | 1300750-79-1 | [1] |
| Molecular Formula | C₅H₄ClIN₂ | [1] |
| Molecular Weight | 254.46 g/mol | |
| Canonical SMILES | C1=C(C(=C(C=N1)I)N)Cl | N/A |
| InChI | InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
| InChIKey | SNVZWHCGHXKZHV-UHFFFAOYSA-N | |
| Appearance | Solid | |
| Purity | ≥95% (Commercially available) |
Predicted and Known Physicochemical Properties
Due to the novelty of this specific isomer, much of the available data on its physicochemical properties is based on computational predictions. Where available, experimentally derived data is noted.
Lipophilicity (XlogP)
Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP value provides an initial assessment of the compound's behavior in biological systems.
| Parameter | Predicted Value | Source |
| XlogP | 1.4 | N/A |
This moderate XlogP value suggests that 3-Chloro-5-iodopyridin-4-amine is likely to have a balanced solubility profile, with some solubility in both aqueous and lipid environments.
Boiling Point
While this compound is a solid at room temperature, a predicted boiling point is available from some commercial suppliers. It is important to note that this is likely a computational estimation.
| Property | Predicted Value | Source |
| Boiling Point | Not available | N/A |
Mass Spectrometry Data
Predicted mass spectrometry data can aid in the identification and characterization of the compound during synthesis and analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 254.91805 |
| [M+Na]⁺ | 276.89999 |
| [M-H]⁻ | 252.90349 |
| [M+NH₄]⁺ | 271.94459 |
| [M+K]⁺ | 292.87393 |
Experimental Protocols for Physicochemical Property Determination
The lack of comprehensive experimental data for 3-Chloro-5-iodopyridin-4-amine necessitates the use of standardized laboratory protocols for its characterization. The following sections detail the methodologies for determining key physicochemical properties.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 3-Chloro-5-iodopyridin-4-amine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining solubility using UV-Vis spectrophotometry.
pKa Determination
The pKa value(s) of 3-Chloro-5-iodopyridin-4-amine will dictate its ionization state at different pH values, which is a critical determinant of its biological activity and formulation characteristics. The pyridine nitrogen and the exocyclic amino group are both potential sites of protonation.
Methodology: Potentiometric Titration
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Sample Preparation: Prepare a solution of 3-Chloro-5-iodopyridin-4-amine of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic sites. Record the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve, which corresponds to the point of half-neutralization of the basic functional group(s). The first derivative of the titration curve can be used to accurately locate the equivalence point(s).
Diagram of pKa Determination Workflow
Caption: Workflow for determining pKa by potentiometric titration.
Spectral Characterization
Detailed spectral analysis is essential for the unambiguous identification and structural confirmation of 3-Chloro-5-iodopyridin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the chloro, iodo, and amino substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon atoms will be significantly affected by the attached halogens and the amino group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
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N-H stretching: Typically in the region of 3300-3500 cm⁻¹ for the amino group.
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C=C and C=N stretching: In the aromatic region of approximately 1400-1600 cm⁻¹.
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C-Cl and C-I stretching: These will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.
Synthesis Outline
3-Chloro-5-iodopyridin-4-amine can be synthesized from commercially available 4-amino-3-chloropyridine. The key transformation is the regioselective iodination of the pyridine ring. [1] Reaction Scheme:
4-amino-3-chloropyridine → 3-Chloro-5-iodopyridin-4-amine
Reagents and Conditions: A common method for the iodination of activated pyridine rings involves the use of an iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), in the presence of a base.
Diagram of Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 3-Chloro-5-iodopyridin-4-amine is not widely available, the hazards can be inferred from its structural components and data for related compounds.
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General Hazards: Halogenated aromatic amines should be handled with care as they can be irritants and are potentially toxic. [2][3]* Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
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Inhalation, Skin, and Eye Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere storage is recommended to prevent degradation.
Conclusion
3-Chloro-5-iodopyridin-4-amine is a promising and versatile building block for medicinal chemistry. This guide has compiled the available physicochemical data and outlined the necessary experimental protocols to fully characterize this compound. A thorough understanding of its properties, coupled with safe handling practices, will enable researchers to effectively utilize this molecule in the design and synthesis of novel therapeutic agents.
